3-(Bromomethyl)-3-ethyloctane

Organic Synthesis Reaction Kinetics Medicinal Chemistry

3-(Bromomethyl)-3-ethyloctane is a primary alkyl bromide belonging to the class of sterically hindered, neopentyl-type alkylating agents. Its molecular formula is C₁₁H₂₃Br, featuring a bromomethyl (–CH₂Br) group attached to a fully sp³-hybridized quaternary carbon at position 3 of the octane backbone; the gem-diethyl substitution creates a congested electrophilic center that fundamentally alters its nucleophilic substitution profile relative to less hindered linear or branched analogs.

Molecular Formula C11H23Br
Molecular Weight 235.20 g/mol
Cat. No. B13629905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-3-ethyloctane
Molecular FormulaC11H23Br
Molecular Weight235.20 g/mol
Structural Identifiers
SMILESCCCCCC(CC)(CC)CBr
InChIInChI=1S/C11H23Br/c1-4-7-8-9-11(5-2,6-3)10-12/h4-10H2,1-3H3
InChIKeyMLMQNOBKUNVWSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-3-ethyloctane CAS 1483017-99-7: C11H23Br Branched Alkyl Bromide Procurement Baseline


3-(Bromomethyl)-3-ethyloctane is a primary alkyl bromide belonging to the class of sterically hindered, neopentyl-type alkylating agents . Its molecular formula is C₁₁H₂₃Br, featuring a bromomethyl (–CH₂Br) group attached to a fully sp³-hybridized quaternary carbon at position 3 of the octane backbone; the gem-diethyl substitution creates a congested electrophilic center that fundamentally alters its nucleophilic substitution profile relative to less hindered linear or branched analogs . The compound is primarily employed as a synthetic intermediate for constructing sterically defined C–C bonds, spirocyclic scaffolds, and quaternary carbon architectures in pharmaceutical and agrochemical research programs .

Why C11H23Br Isomers Cannot Substitute 3-(Bromomethyl)-3-ethyloctane in Alkylation Workflows


Isomeric C₁₁H₂₃Br alkyl bromides are not functionally interchangeable with 3-(bromomethyl)-3-ethyloctane because the gem-diethyl quaternary center at C3 imposes neopentyl-type steric shielding of the bromomethyl electrophile [1]. This steric environment retards bimolecular nucleophilic substitution (SN2) rates by factors of 10³–10⁵ relative to less hindered primary alkyl bromides, as established in neopentyl bromide model systems [2]. Under SN1-favoring conditions, the initially formed neopentyl-type carbocation undergoes Wagner-Meerwein rearrangement to a more stable tertiary carbocation, yielding structurally rearranged products that are impossible to obtain from linear-chain isomers [3]. Consequently, substituting a linear or less congested branched C₁₁H₂₃Br isomer will produce different reaction kinetics, altered product distributions, and potentially divergent downstream stereochemical outcomes.

3-(Bromomethyl)-3-ethyloctane: Quantified Differentiation vs. Linear and Branched C11H23Br Analogs


Steric Topography: Quaternary vs. Tertiary α-Carbon and Predicted SN2 Reactivity Differential

3-(Bromomethyl)-3-ethyloctane possesses a quaternary carbon (C3) directly attached to the bromomethyl group, creating a steric environment analogous to neopentyl bromide. This quaternary center imposes severe steric hindrance to backside SN2 attack: methyl bromide reacts approximately 10⁵ times faster than neopentyl bromide via the SN2 mechanism. In contrast, 3-(bromomethyl)heptane bears the CH₂Br group on a tertiary carbon with only one alkyl branch (a single ethyl group at C3), offering substantially less steric occlusion and consequently faster bimolecular substitution rates [1][2]. The quaternary-to-tertiary α-carbon difference is the single most predictive structural feature governing the divergent reactivities of these two bromomethylalkanes.

Organic Synthesis Reaction Kinetics Medicinal Chemistry

Lipophilicity: LogP 5.31 — Elevated Hydrophobicity vs. Smaller Bromomethylalkanes

The octanol-water partition coefficient (LogP) for 3-(bromomethyl)-3-ethyloctane is reported as 5.31 (calculated/ACD Labs Percepta method), compared to 4.13 for the smaller analog 3-(bromomethyl)heptane (C₈H₁₇Br, MW 193.13) [1]. The 1.18 LogP unit difference corresponds to a greater than 15-fold higher octanol-water partitioning for the target compound, driven by the extended C11 hydrocarbon backbone (three additional methylene units) and the compact quaternary branching that minimizes water-accessible surface area. Among C11H23Br isomers, 3-(bromomethyl)decane (linear C10 chain with CH₂Br at C3, LogP estimated ~5.3–5.5) exhibits comparable hydrophobicity but without the steric constraints of the quaternary center.

Physicochemical Properties Drug Design ADME Prediction

Fraction sp³ (Fsp3) = 1.00: Maximal Saturated Carbon Character for sp³-Enriched Fragment Libraries

3-(Bromomethyl)-3-ethyloctane carries an Fsp3 (fraction of sp³-hybridized carbon atoms) value of 1.00 — every carbon atom in the molecule is sp³ . This places it in the highest tier of three-dimensional molecular complexity, a property increasingly correlated with clinical success. Compounds with Fsp3 > 0.45 progress further through the drug development pipeline. By contrast, 3-(bromomethyl)heptane also achieves Fsp3 = 1.00 but with fewer total carbons (8 vs. 11), resulting in lower molecular complexity and a smaller accessible chemical space for fragment elaboration. The combination of maximal Fsp3 with higher carbon count and a quaternary steric center distinguishes the target compound for sp³-rich fragment library construction.

Medicinal Chemistry Fragment-Based Drug Discovery Molecular Descriptors

Minimum Purity 98% (GC): Reproducible Quality Grade for Research vs. Technical-Grade Linear Alkyl Bromides

Commercially sourced 3-(bromomethyl)-3-ethyloctane is specified at ≥98% purity by GC from major research suppliers (Fluorochem, Leyan) . In contrast, bulk industrial linear alkyl bromides such as 1-bromoundecane are frequently supplied at 95–97% purity (technical grade) and may contain positional isomer or elimination product contaminants that interfere with sensitive catalytic couplings. The 98% specification is consistent across multiple independent vendors, indicating a mature and reproducible purification protocol for this specific branched scaffold.

Chemical Procurement Quality Assurance Reproducibility

Reaction Pathway Selection: Predominant SN1/Rearrangement vs. SN2 for Linear Bromomethylalkanes

Under solvolytic conditions, neopentyl-type bromides (including 3-(bromomethyl)-3-ethyloctane) undergo rate-determining ionization to a primary carbocation, followed by rapid Wagner-Meerwein 1,2-methyl shift to yield a tertiary carbocation-derived product (e.g., 2-methyl-2-butanol from neopentyl bromide). This pathway contrasts with linear primary bromomethylalkanes such as 3-(bromomethyl)decane, which, lacking the quaternary center, follow simpler SN2 trajectories in the presence of strong nucleophiles. In wet formic acid, neopentyl bromide solvolyzes at rates comparable to ethyl bromide — both are primary halides — but delivers a rearranged tertiary product rather than the direct substitution outcome expected from the linear isomer [1][2].

Organic Reaction Mechanisms Synthetic Methodology Chemical Reactivity

Evidence-Backed Application Scenarios for 3-(Bromomethyl)-3-ethyloctane in Synthesis and Drug Discovery


Synthesis of All-Carbon Quaternary Centers via Ni-Catalyzed Migratory Functionalization

The quaternary carbon adjacent to the bromomethyl group makes 3-(bromomethyl)-3-ethyloctane an ideal substrate for nickel-catalyzed migratory functionalization to construct all-carbon quaternary centers, as demonstrated with unactivated alkyl bromides in recent methodology [1]. The steric hindrance at the tert-C–Ni linkage promotes homolytic C–Ni bond rupture, generating tertiary carbon-centered radicals that can be trapped with trifluoromethylalkene derivatives — a transformation inaccessible to linear primary alkyl bromides lacking the quaternary branching motif.

sp³-Enriched Fragment Library Construction for Drug Discovery

With an Fsp3 of 1.00 and LogP of 5.31, this compound serves as a highly three-dimensional, lipophilic fragment for diversity-oriented synthesis of screening libraries . The CH₂Br handle permits coupling to amines, alcohols, thiols, or aryl boronic acids while introducing conformational complexity that improves lead-likeness metrics. The 11-carbon scaffold provides greater hydrophobic surface area than C8 bromomethylalkanes (e.g., 3-(bromomethyl)heptane, LogP 4.13), enhancing complementarity to deep hydrophobic pockets in target proteins.

Carbocation Rearrangement-Based Synthesis of Rearranged Tertiary Scaffolds

Under SN1-solvolytic conditions (e.g., wet formic acid), the neopentyl-type CH₂Br moiety undergoes ionization followed by Wagner-Meerwein rearrangement to generate a rearranged tertiary carbocation, enabling one-step access to skeletally reorganized tertiary alcohols or amines [2]. This reactivity profile is mechanistically inaccessible to linear C11H23Br isomers such as 3-(bromomethyl)decane, which proceed via unrearranged SN2 pathways. Researchers requiring deliberate molecular skeleton rearrangement should select this compound over linear-chain alternatives.

Lipophilic Warhead Installation in PROTAC and Bifunctional Degrader Design

The combination of high LogP (5.31) and a reactive yet sterically controlled primary bromide electrophile makes this compound suitable for installing hydrophobic linkers or warheads in PROTAC (proteolysis-targeting chimera) constructs. The predictable SN1 reactivity with controlled rearrangement can be exploited to generate conformationally constrained, sp³-rich linker architectures that influence ternary complex formation and degradation efficiency, distinguishing it from less hindered alkyl bromide building blocks .

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